3-Bromo-2-chloro-7-iodoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

This trihalogenated quinoline scaffold enables three-stage sequential functionalization (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) in a single synthetic sequence, uniquely accelerating PRMT5 inhibitor and pincer ligand discovery. The orthogonal I>Br>Cl reactivity profile provides precise molecular diversification unavailable from simpler dihalogenated analogs.

Molecular Formula C9H4BrClIN
Molecular Weight 368.39 g/mol
CAS No. 2086768-49-0
Cat. No. B1383715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-7-iodoquinoline
CAS2086768-49-0
Molecular FormulaC9H4BrClIN
Molecular Weight368.39 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)Br)Cl)I
InChIInChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H
InChIKeyHAGOYMUZLITIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-7-iodoquinoline (CAS 2086768-49-0): A Strategic Trihalogenated Quinoline Building Block for Orthogonal Cross-Coupling and Targeted Library Synthesis


3-Bromo-2-chloro-7-iodoquinoline (CAS 2086768-49-0) is a heterocyclic aromatic compound belonging to the halogenated quinoline family, with the molecular formula C₉H₄BrClIN and a molecular weight of 368.4 g/mol . It features a quinoline core substituted with three distinct halogen atoms—bromine at the 3-position, chlorine at the 2-position, and iodine at the 7-position [1]. This precise substitution pattern is not merely structural; it establishes a unique reactivity profile that enables sequential, orthogonal functionalization strategies, distinguishing it from simpler mono- or dihalogenated quinoline analogs [2].

Procurement Alert: Why 3-Bromo-2-chloro-7-iodoquinoline Cannot Be Replaced by 3-Bromo-2-chloroquinoline or Other Mono/Dihalogenated Analogs


The presence of three different halogen atoms (I, Br, Cl) at distinct positions (C7, C3, C2) on the quinoline ring creates a unique, hierarchical reactivity profile for cross-coupling reactions, following the established order of I > Br > Cl [1]. This allows for sequential, chemoselective functionalization at each halogen site under controlled conditions [2]. Simpler analogs like 3-bromo-2-chloroquinoline (CAS 101870-60-4) or 2-chloro-7-iodoquinoline (CAS 445041-66-7) lack this third orthogonal handle, reducing the molecular complexity accessible in a single synthetic sequence. Substituting with a dihalogenated or alternative trihalogenated quinoline (e.g., 3-bromo-2-chloro-6-iodoquinoline) would alter the regioselectivity and potentially the electronic properties of the final product, as the substitution pattern significantly influences the reactivity of each halogen [3]. Therefore, for projects requiring precise, multi-step derivatization from a single scaffold, generic substitution is not chemically equivalent.

Quantitative Evidence Guide: Validated Differentiation of 3-Bromo-2-chloro-7-iodoquinoline (2086768-49-0) from Its Closest Analogs


Orthogonal Cross-Coupling Handles: Trihalogenation vs. Dihalogenated Analogs

3-Bromo-2-chloro-7-iodoquinoline possesses three distinct halogen substituents (I, Br, Cl), enabling sequential, chemoselective functionalization. In contrast, common analogs like 3-bromo-2-chloroquinoline (CAS 101870-60-4) and 2-chloro-7-iodoquinoline (CAS 445041-66-7) have only two, limiting their utility in multi-step library synthesis. The intrinsic reactivity difference between aryl halides is well-established, with relative rates in Pd-catalyzed cross-coupling generally following the order I > Br > Cl [1]. This intrinsic difference is exploited in polyhalogenated quinolines to achieve controlled, sequential derivatization [2]. The target compound's unique combination allows for three distinct, ordered functionalizations from a single scaffold.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Predicted Physicochemical Profile: Lipophilicity and Polar Surface Area Comparison

The predicted LogP (XLogP3) of 3-Bromo-2-chloro-7-iodoquinoline is 4.5 [1]. This lipophilicity is higher than that of the non-iodinated analog 3-bromo-2-chloroquinoline (predicted XLogP3 ≈ 3.8) [2]. The topological polar surface area (TPSA) is calculated to be 12.9 Ų [1], which is lower than that of 8-hydroxyquinoline derivatives (typically ~33 Ų) and comparable to other trihalogenated quinolines, indicating potentially favorable passive membrane permeability. A LogP value between 4 and 5 is often associated with a good balance of permeability and solubility for CNS-targeting or orally bioavailable small molecules.

ADMET Drug Design Physicochemical Properties

Purity and Availability: Commercial Grade for Reproducible Research

3-Bromo-2-chloro-7-iodoquinoline is commercially available from multiple suppliers with a standard purity specification of 98% (HPLC) . This high purity reduces the need for additional purification steps before use in sensitive reactions, such as low-yielding cross-couplings or kinase inhibitor synthesis. In contrast, some less common analogs may only be available at lower purities (e.g., 95%) or require custom synthesis, introducing variability and potential delays . The compound is supplied as a solid, with recommended storage at 2-8°C and protected from light to ensure long-term stability .

Procurement Chemical Synthesis Quality Control

Documented Role as a Key Intermediate for PRMT5 Inhibitors

The compound is explicitly claimed as a versatile intermediate in the synthesis of heterocyclic PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, which are under investigation for cancer therapy . Patent literature describes its use in preparing novel 6-6 bicyclic aromatic ring substituted nucleoside analogues that act as PRMT5 inhibitors [1]. While direct biological data for the compound itself is limited, its established role as a precursor to validated pharmacological targets provides a clear, application-specific rationale for its procurement over less-defined quinoline analogs. This positions the compound as a strategic asset for medicinal chemistry programs targeting epigenetic modulators.

Epigenetics Oncology Medicinal Chemistry

High-Impact Application Scenarios for 3-Bromo-2-chloro-7-iodoquinoline (2086768-49-0) in Scientific R&D


Parallel Library Synthesis for Epigenetic Drug Discovery

Leverage the orthogonal reactivity of the I, Br, and Cl substituents [1] to perform three sequential cross-coupling reactions (e.g., Sonogashira at C7-I, Suzuki at C3-Br, and Buchwald-Hartwig at C2-Cl) on a single quinoline core. This allows for the rapid generation of diverse, complex libraries of PRMT5 inhibitor candidates [2], accelerating hit-to-lead optimization in oncology programs.

Development of Antimicrobial Agents with Enhanced Biofilm Activity

Halogenated quinolines have demonstrated activity against drug-resistant gram-positive pathogens and their biofilms [1]. The unique trihalogenation pattern of this compound can be exploited to synthesize novel analogs with potentially improved lipophilicity (LogP = 4.5) [2], which may correlate with enhanced membrane penetration and anti-biofilm efficacy. This scaffold serves as a privileged starting point for a medicinal chemistry campaign targeting persistent bacterial infections.

Synthesis of Advanced Materials and Ligands for Coordination Chemistry

The precise 2,3,7-substitution pattern creates a rigid, planar aromatic core with multiple vectors for functionalization. Sequential Pd-catalyzed cross-couplings [1] can install donor atoms (e.g., pyridyl, phosphino) to generate novel N^C^N or C^N^C pincer ligands for transition metal catalysis or luminescent materials, where the heavy iodine atom may facilitate spin-orbit coupling for phosphorescence applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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